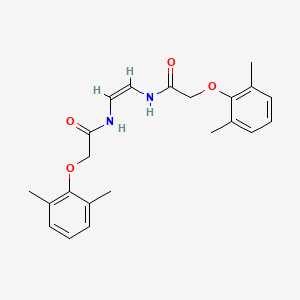
5-Hydroxymethylcytidine-13C,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-hydroxymethylcytidine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This labeling allows for precise tracking and analysis in metabolic studies, providing valuable insights into biochemical pathways and molecular interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylcytidine-13C,D2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of 5-hydroxymethylcytidine. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available 5-hydroxymethylcytidine, isotopic labeling is introduced through specific chemical reactions.
Enzymatic Synthesis: Enzymes such as TET (Ten-Eleven Translocation) family enzymes can catalyze the oxidation of 5-methylcytidine to 5-hydroxymethylcytidine, which can then be isotopically labeled.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters to achieve consistent product quality.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Hydroxymethylcytidine-13C,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction reactions can convert the hydroxymethyl group back to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formylcytidine: Formed through oxidation of the hydroxymethyl group.
5-Methylcytidine: Formed through reduction of the hydroxymethyl group.
Substituted Cytidines: Formed through substitution reactions.
科学的研究の応用
5-Hydroxymethylcytidine-13C,D2 is widely used in scientific research, including:
作用機序
The mechanism of action of 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further oxidized or reduced, affecting the methylation status of cytosine residues. This, in turn, can modulate gene expression by altering chromatin structure and accessibility . The molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in DNA methylation and demethylation pathways .
類似化合物との比較
Similar Compounds
5-Hydroxymethylcytosine: A similar compound that also undergoes oxidation and reduction reactions.
5-Methylcytidine: The precursor to 5-hydroxymethylcytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-hydroxymethylcytidine.
Uniqueness
5-Hydroxymethylcytidine-13C,D2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biochemical pathways and molecular interactions .
特性
分子式 |
C₉¹³CH₁₃D₂N₃O₆ |
|---|---|
分子量 |
276.25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





